molecular formula C20H21N3O3 B2999149 1-(2-ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899950-92-6

1-(2-ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2999149
CAS No.: 899950-92-6
M. Wt: 351.406
InChI Key: SNWSTJOAZWADPL-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 2-ethoxyphenyl group at position 1 and a 3-methoxybenzylamino moiety at position 2. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-26-18-10-5-4-9-17(18)23-12-11-21-19(20(23)24)22-14-15-7-6-8-16(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSTJOAZWADPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a novel compound belonging to the class of dihydropyrazinones. This compound exhibits potential biological activities due to its unique structural components, including ethoxy and methoxy substituents, which may enhance its solubility and interaction with biological targets.

  • Molecular Formula : C20H21N3O3
  • Molecular Weight : 351.406 g/mol
  • CAS Number : 899950-92-6
  • Purity : Typically around 95% .

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

  • Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties. The presence of methoxy and ethoxy groups may contribute to radical scavenging capabilities, protecting cells from oxidative stress .
  • Analgesic Effects : Related compounds have shown analgesic properties, suggesting that this compound may also exhibit pain-relieving effects through modulation of pain pathways .
  • Anti-inflammatory Activity : The dihydropyrazinone core structure is associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and pain pathways. Empirical testing is required to confirm these interactions and establish a detailed mechanism .

Structure-Activity Relationship (SAR)

The unique combination of ethoxy and methoxy substituents on the phenyl rings enhances the compound's solubility and bioavailability compared to structurally similar compounds. This structural configuration is crucial for improving interaction with biological targets and optimizing therapeutic efficacy .

Comparative Analysis

A comparison of similar compounds reveals varying degrees of biological activity:

Compound NameStructureUnique Features
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-oneStructureExhibits strong antioxidant properties
3-(4-Methoxyphenyl)-5-(methylthio)-4H-pyrazoleStructureKnown for analgesic effects
5-Methyl-3-(4-methoxyphenyl)-4H-pyrazoleStructureDisplays anti-inflammatory activity

Case Studies

Several studies have investigated compounds structurally related to this compound. For instance:

  • Study on Antioxidant Activity : A study demonstrated that similar dihydropyrazinones exhibited significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage in cellular models .
  • Research on Analgesic Properties : Another investigation focused on the analgesic effects of related compounds in animal models, indicating that they effectively reduced pain responses without significant side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of 1,2-dihydropyrazin-2-one derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Dihydropyrazinone Derivatives

Compound Name Substituents at Positions 1 and 3 Key Structural Differences Molecular Weight (g/mol) Reported Applications/Properties
1-(2-ethoxyphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one 1: 2-ethoxyphenyl; 3: 3-methoxybenzylamino Ethoxy and methoxy substituents on aromatic rings ~353.4 (calculated) Hypothesized kinase inhibition based on analog data
1-(3-fluoro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (BG14907) 1: 3-fluoro-4-methylphenyl; 3: 2-methoxybenzylamino Fluorine and methyl groups enhance lipophilicity and metabolic stability 339.36 Screening compound for drug discovery
1-(3-chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one 1: 3-chloro-4-methylphenyl; 3: 2-methoxybenzylamino Chlorine substitution increases electron-withdrawing effects ~364.8 (calculated) Potential antimicrobial activity (inferred from halogenated analogs)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (G194-0628) 1: 2,3-dihydro-1,4-benzodioxin-6-yl; 3: 2-methoxybenzylamino Benzodioxin ring improves π-π stacking interactions ~395.4 (calculated) ChemDiv screening compound for enzyme modulation

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity :

  • The ethoxy group in the target compound may enhance membrane permeability compared to smaller alkoxy groups (e.g., methoxy in BG14907) .
  • Halogenation (e.g., fluorine in BG14907 or chlorine in the 3-chloro analog) increases binding affinity to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

Hydrogen-Bonding Patterns: The dihydropyrazinone core and methoxybenzylamino group enable hydrogen-bond donor/acceptor interactions, critical for target recognition. Similar compounds exhibit defined hydrogen-bond networks in crystal structures, stabilizing ligand-receptor complexes .

Synthetic Accessibility :

  • Derivatives like BG14907 and G194-0628 are synthesized via nucleophilic substitution or cyclization reactions, analogous to methods described for acrylamide and pyrimidine derivatives .

Research Findings and Pharmacological Implications

  • Kinase Inhibition Potential: Compounds with imidazo[1,2-b]pyridazine scaffolds (e.g., 3-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine derivatives) show IC50 values in the nanomolar range for pain-related kinases . The target compound’s dihydropyrazinone core may mimic these interactions.
  • Metabolic Stability: Methoxy and ethoxy groups reduce oxidative metabolism, as observed in tramadol analogs . This suggests enhanced bioavailability for the target compound compared to non-alkoxylated analogs.

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